molecular formula C22H35N5O2 B609339 N~2~-hexyl-6,7-dimethoxy-N~4~-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine CAS No. 2089617-83-2

N~2~-hexyl-6,7-dimethoxy-N~4~-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine

Cat. No. B609339
CAS RN: 2089617-83-2
M. Wt: 401.555
InChI Key: ZYNUWSFRZCRKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS012 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. MS012 exhibited stronger binding affinity to GLP (Kd = 46 ± 15 nM) than G9a (Kd = 610 ± 68 nM). MS012 was 13-fold selective for GLP over G9a. G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates.

Scientific Research Applications

Antimalarial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. A study reported the discovery of a quinazoline derivative with high antimalarial activity, highlighting its potential as an antimalarial drug lead (Mizukawa et al., 2021).

Anticancer Applications

The synthesis of quinazoline derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids has been explored, demonstrating their potential in cancer treatment (Phillips & Castle, 1980).

Anti-inflammatory Applications

Research into CC chemokine receptor-4 (CCR4) antagonists developed from quinazoline derivatives showed potential anti-inflammatory activity in a murine model of acute dermatitis, suggesting their use in treating inflammatory diseases (Yokoyama et al., 2009).

Antiviral Applications

New (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral therapy (Luo et al., 2012).

Alzheimer's Disease Treatment

Quinazoline derivatives were evaluated as multifunctional agents for Alzheimer's disease treatment, showing inhibition of acetyl and butyrylcholinesterase enzymes, prevention of beta-amyloid aggregation, and antioxidant properties. This highlights their potential as multi-targeting agents for Alzheimer's disease treatment (Mohamed & Rao, 2017).

Cardiotonic Activity

Quinazoline derivatives with various 4-heterocyclylpiperidino groups were synthesized and tested for cardiotonic activity, with several showing potent activity in anesthetized dogs, indicating their potential use in treating heart conditions (Nomoto et al., 1990).

Antibacterial Applications

A series of N(2),N(4)-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar range minimum inhibitory concentrations and favorable physicochemical properties, which make them suitable for further development as antibacterial agents (Van Horn et al., 2014).

properties

CAS RN

2089617-83-2

Product Name

N~2~-hexyl-6,7-dimethoxy-N~4~-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine

Molecular Formula

C22H35N5O2

Molecular Weight

401.555

IUPAC Name

2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26)

InChI Key

ZYNUWSFRZCRKSN-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS012;  MS-012;  MS 012.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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